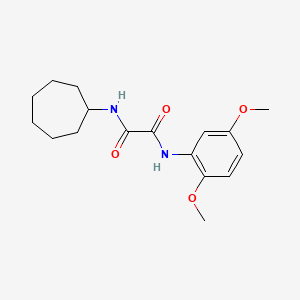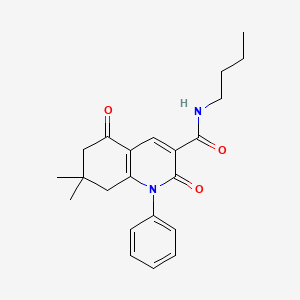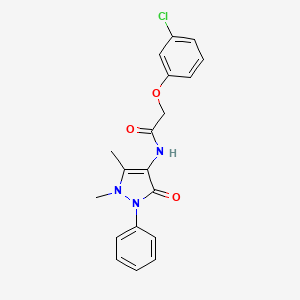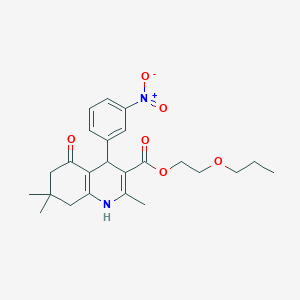
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (abbreviated as TBB) is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBB belongs to the family of pyrimidinetriones and is known for its unique chemical properties, which make it an ideal candidate for several research studies.
Mecanismo De Acción
The mechanism of action of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of RNA polymerase II, which is involved in the transcription of DNA to RNA.
Biochemical and Physiological Effects:
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-kB) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its easy synthesis, high purity, and stability. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also highly soluble in organic solvents, which makes it easy to handle and manipulate. However, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its low water solubility, which can limit its application in biological studies. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also known to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione research, including the development of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based drugs for cancer treatment and the synthesis of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based materials for various applications. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs and COFs have shown promising applications in gas storage, catalysis, and drug delivery, and further research in this area is needed. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based nanoparticles also hold promise for various applications, including biomedical imaging and drug delivery. Further studies are also needed to elucidate the mechanism of action of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to investigate its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications in various fields. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in medicinal chemistry, materials science, and nanotechnology. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its low water solubility and cytotoxicity at high concentrations. Further research is needed to fully understand the mechanism of action of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to investigate its potential use in other fields.
Métodos De Síntesis
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, and the most commonly used method involves the reaction of 4-tert-butylbenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a catalyst. The reaction yields 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a yellow crystalline solid, which can be purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs and COFs have shown promising applications in gas storage, catalysis, and drug delivery. In nanotechnology, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of gold nanoparticles, which have been shown to exhibit enhanced stability and catalytic activity.
Propiedades
IUPAC Name |
5-[(4-tert-butylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)12-8-6-11(7-9-12)10-13-14(20)18(4)16(22)19(5)15(13)21/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNXJCYKCHHMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5089658.png)
![10-acetyl-11-(2-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5089668.png)
![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)

![3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)

![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5089715.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5089720.png)
![2-amino-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B5089727.png)